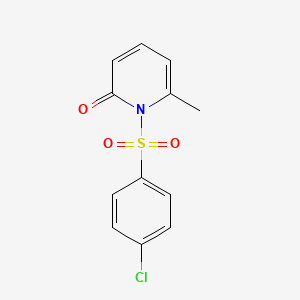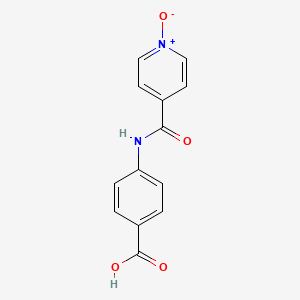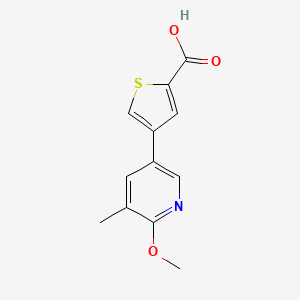
1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol is a chemical compound with the molecular formula C32H52O12. It is known for its unique structure, which includes multiple ether linkages and hydroxyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol typically involves the reaction of phenyl-substituted diols with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound often involves large-scale ethoxylation processes. These processes are optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ether linkages can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Applications De Recherche Scientifique
1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme interactions and as a stabilizer for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of polymers and as a surfactant in various formulations
Mécanisme D'action
The mechanism of action of 1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol involves its interaction with molecular targets through its hydroxyl and ether groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s behavior in various environments. The pathways involved often include the stabilization of reactive intermediates and the facilitation of specific chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol: Similar structure but lacks the phenyl group.
Pentaethylene glycol: Contains multiple ether linkages but differs in the number of ethylene oxide units.
Uniqueness
1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
75506-89-7 |
|---|---|
Formule moléculaire |
C16H26O6 |
Poids moléculaire |
314.37 g/mol |
Nom IUPAC |
1-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H26O6/c17-6-7-19-8-9-20-10-11-21-13-16(18)14-22-12-15-4-2-1-3-5-15/h1-5,16-18H,6-14H2 |
Clé InChI |
OZOWNSQDUGHOIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(COCCOCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12124415.png)


![2-(3,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12124422.png)


![5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12124438.png)







